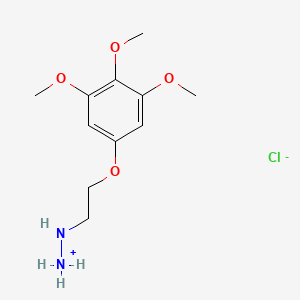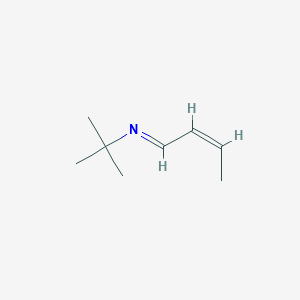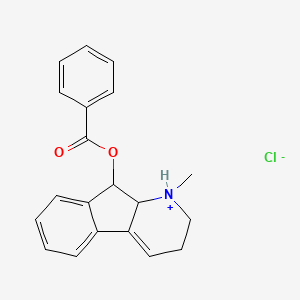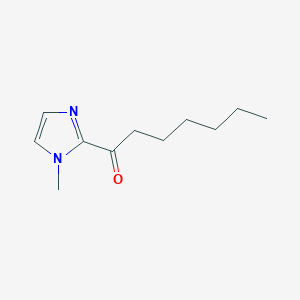
tert-Pentyl 2-methylperbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Pentyl 2-methylperbenzoate is an organic compound primarily used as an oxidizing agent in organic synthesis. It is known for its ability to oxidize alcohols, ethers, and ketones, producing corresponding carbonyl compounds. This compound is valuable in the preparation of aldehydes, ketones, and acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Pentyl 2-methylperbenzoate can be synthesized through the esterification reaction of hydrogen peroxide and benzoic acid. The process involves adding hydrogen peroxide to a reaction flask, followed by the slow addition of benzoic acid. Sodium bicarbonate is used as a catalyst. The mixture is then heated to reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
tert-Pentyl 2-methylperbenzoate undergoes various chemical reactions, including:
Oxidation: It is commonly used to oxidize alcohols, ethers, and ketones to their corresponding carbonyl compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and benzoic acid.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under mild conditions.
Major Products Formed
Scientific Research Applications
tert-Pentyl 2-methylperbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis to prepare various carbonyl compounds.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug synthesis and development is ongoing.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Pentyl 2-methylperbenzoate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. This process typically involves the formation of a reactive intermediate, which then reacts with the substrate to produce the desired product . The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Another organic peroxide used as an oxidizing agent.
tert-Butyl perbenzoate: Similar in structure but with a tert-butyl group instead of a tert-pentyl group.
tert-Amyl hydroperoxide: Similar in function but with different alkyl groups.
Uniqueness
tert-Pentyl 2-methylperbenzoate is unique due to its specific structure, which provides distinct reactivity and selectivity in oxidation reactions. Its ability to produce a wide range of carbonyl compounds makes it valuable in organic synthesis .
Properties
CAS No. |
70833-39-5 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methylbutan-2-yl 2-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C13H18O3/c1-5-13(3,4)16-15-12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
InChI Key |
NCZFBVMGEJVRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)

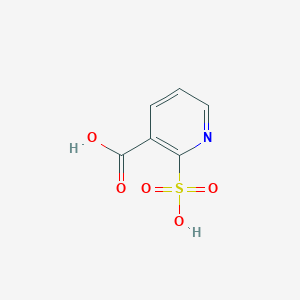
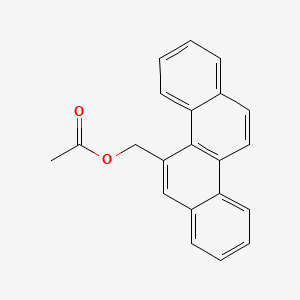


![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
